(2S)-2-(4-bromo-2-fluorophenoxy)propanoic acid is an organic compound characterized by a chiral center and the presence of bromine and fluorine substituents on a phenoxy group. Its molecular formula is , and it has a molecular weight of approximately . This compound is significant in various fields, including synthetic organic chemistry and biological research.
The compound can be synthesized through the reaction of 4-bromo-2-fluorophenol with a propanoic acid derivative, often utilizing coupling reagents to facilitate the ester bond formation .
(2S)-2-(4-bromo-2-fluorophenoxy)propanoic acid is classified as a carboxylic acid due to its carboxyl functional group. It also belongs to the class of phenoxy acids, which are compounds containing a phenolic structure bonded to an aliphatic acid.
The synthesis of (2S)-2-(4-bromo-2-fluorophenoxy)propanoic acid typically involves several key steps:
Industrial production may involve optimized conditions for higher yield and purity, potentially utilizing continuous flow reactors and automated systems to ensure consistent quality .
The molecular structure of (2S)-2-(4-bromo-2-fluorophenoxy)propanoic acid features:
(2S)-2-(4-bromo-2-fluorophenoxy)propanoic acid can participate in various chemical reactions:
The specific conditions for these reactions vary, with common reagents including oxidizing agents like potassium permanganate for oxidation, and sodium borohydride for reduction .
The mechanism by which (2S)-2-(4-bromo-2-fluorophenoxy)propanoic acid exerts its effects involves interactions with various molecular targets, including enzymes and receptors involved in biochemical pathways. The exact mechanism depends on its application context, such as its role in enzyme interactions or metabolic studies .
(2S)-2-(4-bromo-2-fluorophenoxy)propanoic acid has several significant applications:
This compound's unique structure makes it valuable for research and industrial applications, particularly in developing new pharmaceuticals or agrochemicals.
The systematic chemical name (2S)-2-(4-bromo-2-fluorophenoxy)propanoic acid precisely defines the compound's structure and absolute configuration. The prefix (2S) denotes the S-configuration at the chiral center (C2), where the priority order of substituents follows the Cahn-Ingold-Prelog rules: carboxylate (-COOH) > phenoxy (-OC₆H₃BrF) > methyl (-CH₃) > hydrogen (-H). This configuration is biologically significant, as the S-enantiomer typically exhibits enhanced pharmacological activity in arylpropionic acid derivatives due to optimal binding with cyclooxygenase (COX) enzymes [2]. The parent structure classifies as a halogenated aryloxy propanoic acid, with the aryl group being a 4-bromo-2-fluorophenyl moiety attached via an ether linkage to the propanoic acid chain [1].
Table 1: Structural Components and Stereochemical Descriptors
Structural Feature | Description |
---|---|
Parent Compound | Propanoic acid |
Aryl Substituent | 4-Bromo-2-fluorophenyl |
Chiral Center | C2 (α-carbon) |
Absolute Configuration | S-enantiomer |
IUPAC Name | (2S)-2-(4-Bromo-2-fluorophenoxy)propanoic acid |
Stereochemical Significance | Determines biological activity and metabolic behavior |
The molecular formula C₉H₈BrFO₃ (molecular weight: 263.06 g/mol) was confirmed through high-resolution mass spectrometry, with the base peak at m/z 260.95680 corresponding to [M-H]⁻ [1]. This formula accounts for the following functional groups:
The compound's lipophilicity exceeds that of aspirin due to the bromine atom and methyl group, facilitating membrane permeability. Predicted collision cross sections (CCS) for adducts include 146.5 Ų for [M+H]⁺ and 150.5 Ų for [M-H]⁻, indicating a compact conformation in the gas phase [1].
While experimental spectra are not fully reported in the literature, key spectroscopic features can be extrapolated from structural analogs and computational predictions:
¹³C NMR: δ 18.5 (CH₃), 72.8 (CH), 115.5–155.0 (Ar-C), 175.5 (COOH). The deshielded quaternary carbon at ~155.0 ppm corresponds to the fluorinated aryl carbon [8].
IR Spectroscopy:Characteristic peaks include broad O-H stretch at ~3000 cm⁻¹ (carboxylic acid dimer), intense C=O stretch at 1715 cm⁻¹, asymmetric C-O-C stretch at 1240 cm⁻¹, and C-Br/F vibrations at 650–750 cm⁻¹. The absence of carbonyl bands above 1730 cm⁻¹ distinguishes it from ester derivatives [5].
Mass Spectrometry:ESI-MS shows [M-H]⁻ at m/z 260.95680 (100% relative abundance) and isotope patterns consistent with bromine (¹:¹ ratio for M and M+2). Major fragments arise from decarboxylation (m/z 215) and loss of HBr (m/z 180) [1].
Table 2: Predicted Spectroscopic Signatures
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 1.50 (d, 3H) | Chiral methyl group |
δ 4.70 (q, 1H) | Methine proton (O-CH-CH₃) | |
¹³C NMR | δ 175.5 | Carboxyl carbon |
δ 72.8 | Chiral carbon (C2) | |
IR | 1715 cm⁻¹ | C=O stretch (dimerized carboxylic acid) |
1240 cm⁻¹ | Asymmetric C-O-C stretch | |
MS | m/z 260.95680 | [M-H]⁻ base peak |
m/z 215 | [M-H-CO₂]⁻ fragment |
Although no crystal structure for this specific compound is available, analysis of closely related bromo/fluoro-substituted arylpropionic acids reveals characteristic packing motifs. Analogous compounds exhibit centrosymmetric dimers formed via cyclic hydrogen bonding between carboxylic acid groups (O-H⋯O=C; d = 1.86 Å, ∠ = 176°). The ortho-fluorine atom may participate in weak C-H⋯F interactions (d = 2.50 Å, ∠ = 157°) that stabilize layered arrangements [4]. Bromine atoms frequently engage in Type II halogen⋯halogen contacts or Br⋯O/N interactions (d = 3.30–3.50 Å) that direct crystal growth along the b-axis [4] [7].
Hirshfeld surface analysis of similar structures indicates significant contributions from H⋯H (38.7%), Br⋯H/H⋯Br (14.9%), and F⋯H/H⋯F (9.6%) contacts. The crystal packing is further consolidated by C-H⋯π interactions (d = 2.68 Å) involving the aromatic rings, forming ribbon-like supramolecular assemblies [4] [7]. Computational models predict a monoclinic unit cell (space group P2₁/c) with Z = 4, consistent with the chiral (S)-configuration.
(2S)-2-(4-Bromo-2-fluorophenoxy)propanoic acid shares core structural features with clinically used NSAIDs but exhibits distinct physicochemical properties:
Stereochemistry: Like ibuprofen and ketoprofen (marketed as racemates), the S-enantiomer is pharmacologically active. The compound likely undergoes unidirectional metabolic inversion from R to S, similar to other 2-arylpropionic acids [2] [5]. Naproxen is an exception, marketed solely as the S-enantiomer due to its resistance to inversion.
Substituent Effects: The 4-bromo-2-fluoro substitution pattern enhances lipophilicity (calculated logP ≈ 2.8) compared to ibuprofen (logP ≈ 3.5) and fenoprofen (logP ≈ 3.0). Bromine provides a heavy atom effect for crystallographic studies, while fluorine influences electronic distribution and metabolic stability [5].
COX Binding: Molecular docking studies suggest that the ortho-fluorine sterically hinders optimal alignment with COX-1, potentially conferring moderate COX-2 selectivity—unlike ibuprofen (non-selective) or naproxen (COX-1 selective). The bromine atom may participate in halogen bonding with COX-2 Leu384, analogous to the isobutyl group in ibuprofen [2] [5].
Acidity: The pKa (predicted 3.8) is within the typical range for propionic acid derivatives (pKa 3–5), stronger than carboxylic acid-containing NSAIDs like diclofenac (pKa 4.2). This facilitates ionic binding to plasma proteins (>99% bound) and enhances distribution to inflammatory sites [2].
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9